molecular formula C20H20N4O4 B11283409 3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11283409
M. Wt: 380.4 g/mol
InChI Key: PKBXMIMQOKIDEO-UHFFFAOYSA-N
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Description

3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-5-METHOXY-1,6-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound that features a combination of indole and pyrido[2,3-d]pyrimidine structures. This compound is of interest due to its potential biological and pharmacological activities, which are derived from the unique properties of its constituent moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-5-METHOXY-1,6-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrido[2,3-d]pyrimidine core. Key steps include:

    Formation of the Indole Derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The indole derivative is then coupled with a suitable pyrimidine precursor under controlled conditions, often using catalysts to facilitate the reaction.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-5-METHOXY-1,6-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-5-METHOXY-1,6-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-5-METHOXY-1,6-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbaldehyde and indole-3-acetic acid share structural similarities and biological activities.

    Pyrimidine Derivatives: Compounds such as pyrimidine-2,4-dione and its derivatives are also structurally related and exhibit similar properties.

Uniqueness

The uniqueness of 3-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-5-METHOXY-1,6-DIMETHYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE lies in its combined indole and pyrido[2,3-d]pyrimidine structures, which confer distinct chemical and biological properties. This dual structure allows for a broader range of interactions and applications compared to compounds with only one of these moieties.

Properties

Molecular Formula

C20H20N4O4

Molecular Weight

380.4 g/mol

IUPAC Name

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C20H20N4O4/c1-12-10-21-18-16(17(12)28-3)19(26)24(20(27)22(18)2)11-15(25)23-9-8-13-6-4-5-7-14(13)23/h4-7,10H,8-9,11H2,1-3H3

InChI Key

PKBXMIMQOKIDEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

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